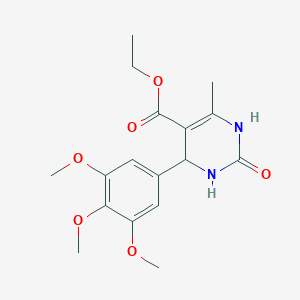![molecular formula C16H12Cl2N2O5S2 B2997955 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid CAS No. 692745-62-3](/img/structure/B2997955.png)
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid, also known as Ebselen, is a synthetic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ebselen is a member of the seleno-organic drug family and is a potent antioxidant, anti-inflammatory, and neuroprotective agent. In
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been studied for its anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Mecanismo De Acción
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid exerts its therapeutic effects through multiple mechanisms of action. It acts as a potent antioxidant by scavenging reactive oxygen species and reducing oxidative stress. This compound also modulates various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. Additionally, this compound has been shown to have an inhibitory effect on various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuroprotection. This compound has also been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Moreover, this compound has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. This compound has also been extensively studied, and its mechanism of action is well understood, making it a valuable tool for research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. Moreover, this compound has a high reactivity towards thiol groups, which can interfere with some assays.
Direcciones Futuras
There are several future directions for 2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid research. One potential direction is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has shown promise as an anti-cancer agent, and future research could focus on its potential use in cancer therapy. Additionally, the development of new this compound derivatives with improved solubility and selectivity could expand its use in various research applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its well-established synthesis method, well-understood mechanism of action, and extensive research make it a valuable tool for scientific research. Further research is needed to fully explore its therapeutic potential and develop new this compound-based drugs for the treatment of various diseases.
Métodos De Síntesis
2,4-Dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid is synthesized by a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with 2-aminoethanol to form 2,4-dichloro-5-[(2-hydroxyethyl)amino]benzoic acid. This compound is then reacted with 6-ethoxy-1,3-benzothiazol-2-amine to form the final product, this compound. The synthesis of this compound is a well-established process and has been optimized for large-scale production.
Propiedades
IUPAC Name |
2,4-dichloro-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O5S2/c1-2-25-8-3-4-12-13(5-8)26-16(19-12)20-27(23,24)14-6-9(15(21)22)10(17)7-11(14)18/h3-7H,2H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVDRFNYZSGRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=C(C(=C3)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-[3-(dimethylamino)propylamino]ethyl]carbamate](/img/structure/B2997873.png)
![1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide](/img/structure/B2997875.png)




![4-[(Difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2997883.png)
![7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2997884.png)
![Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2997885.png)




